Cas no 24091-02-9 (2-naphthaldehyde oxime)
2-naphthaldehyde oxime Chemical and Physical Properties
Names and Identifiers
-
- 2-naphthaldehyde oxime
- N-(naphthalen-2-ylmethylidene)hydroxylamine
- N-Naphthaldehyde oxime
- 2-naphthaldoxime
- 2-naphthalenecarbaldehyde oxime
- 2-Naphthalenecarboxaldehyde,oxime
- 2-naphthylaldehyde oxime
- HMS2627M19
- naphthalene-2-carbaldoxime
- naphthalene-2-carboxaldehyde oxime
- naphthyl-2-carbaldoxime
- DB-046345
- (E)-N-(NAPHTHALEN-2-YLMETHYLIDENE)HYDROXYLAMINE
- 24091-02-9
- VJSUSMMBIMGSHW-UHFFFAOYSA-N
- 2-Naphthalenecarboxaldehyde, oxime
- AKOS017263467
- TimTec1_003140
- 2-naphthalaldehyde oxime
- DTXSID20343865
-
- Inchi: 1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H
- InChI Key: VJSUSMMBIMGSHW-UHFFFAOYSA-N
- SMILES: ON=CC1=CC=C2C=CC=CC2=C1
Computed Properties
- Exact Mass: 171.06800
- Monoisotopic Mass: 171.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 3.2
- Topological Polar Surface Area: 32.6Ų
Experimental Properties
- Density: 1.108
- Boiling Point: 322.023°C at 760 mmHg
- Flash Point: 197.047°C
- Refractive Index: 1.588
- PSA: 32.59000
- LogP: 2.64790
2-naphthaldehyde oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N344803-1g |
2-Naphthaldehyde Oxime |
24091-02-9 | 1g |
$ 50.00 | 2022-06-03 | ||
| TRC | N344803-5g |
2-Naphthaldehyde Oxime |
24091-02-9 | 5g |
$ 210.00 | 2022-06-03 | ||
| TRC | N344803-10g |
2-Naphthaldehyde Oxime |
24091-02-9 | 10g |
$ 320.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1404175-5g |
2-Naphthaldehyde oxime |
24091-02-9 | 98% | 5g |
¥410.00 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1404175-10g |
2-Naphthaldehyde oxime |
24091-02-9 | 98% | 10g |
¥612.00 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1404175-25g |
2-Naphthaldehyde oxime |
24091-02-9 | 98% | 25g |
¥1440.00 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1404175-100g |
2-Naphthaldehyde oxime |
24091-02-9 | 98% | 100g |
¥4622.00 | 2023-04-14 | |
| Key Organics Ltd | MS-8946-1MG |
(E)-N-[(naphthalen-2-yl)methylidene]hydroxylamine |
24091-02-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | MS-8946-5MG |
(E)-N-[(naphthalen-2-yl)methylidene]hydroxylamine |
24091-02-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | MS-8946-10MG |
(E)-N-[(naphthalen-2-yl)methylidene]hydroxylamine |
24091-02-9 | >90% | 10mg |
£63.00 | 2025-02-09 |
2-naphthaldehyde oxime Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 2-naphthaldehyde oxime
Introduction to 2-Naphthaldehyde Oxime (CAS No. 24091-02-9)
2-Naphthaldehyde oxime, with the chemical formula C10H7O2N, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No. 24091-02-9, uniquely identifies it in scientific literature and databases. This compound has garnered attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and material science. The oxime functional group, characterized by the -NOH moiety, imparts unique reactivity and properties that make 2-naphthaldehyde oxime a valuable intermediate in various chemical transformations.
The synthesis of 2-naphthaldehyde oxime typically involves the condensation of 2-naphthaldehyde with hydroxylamine hydrochloride under controlled conditions. This reaction proceeds via nucleophilic addition, resulting in the formation of the oxime derivative. The process requires careful optimization to ensure high yield and purity, often involving catalysts such as acids or bases to facilitate the reaction. The resulting product is a white to off-white crystalline solid with a distinct odor, making it easily identifiable in laboratory settings.
In recent years, 2-naphthaldehyde oxime has been explored for its potential applications in pharmaceutical development. Its structural motif, featuring both an aldehyde group and an oxime moiety, makes it a versatile scaffold for designing bioactive molecules. Researchers have investigated its derivatives as intermediates for synthesizing heterocyclic compounds, which are known for their pharmacological properties. For instance, studies have shown that certain derivatives of 2-naphthaldehyde oxime exhibit antimicrobial and anti-inflammatory activities, making them promising candidates for further medicinal chemistry investigations.
The role of 2-naphthaldehyde oxime in material science is equally noteworthy. Its ability to participate in coordination chemistry has led to its use as a ligand or precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications ranging from gas storage and separation to catalysis and sensing. The oxime group's chelating properties allow it to form stable complexes with transition metals, which can be tailored for specific functionalities. This has opened up new avenues for developing innovative materials with tailored properties.
The latest research on 2-naphthaldehyde oxime has also delved into its environmental impact and sustainability. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For example, biocatalytic methods using enzymes have been explored as an alternative to traditional chemical synthesis. These approaches align with the growing emphasis on sustainable chemistry practices in the scientific community. Additionally, studies have examined the degradation pathways of 2-naphthaldehyde oxime in various environmental matrices, providing insights into its ecological footprint and potential long-term effects.
The analytical characterization of 2-naphthaldehyde oxime is another critical aspect of its study. Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to determine its structure, purity, and thermal stability. These methods provide detailed information about the compound's molecular framework and help ensure consistency in its production and application. Furthermore, computational studies using density functional theory (DFT) have been employed to predict the electronic properties and reactivity of 2-naphthaldehyde oxime, complementing experimental data.
In conclusion, 2-naphthaldehyde oxime, identified by its CAS number CAS No. 24091-02-9, is a multifaceted compound with significant implications in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and reactivity make it a valuable building block for synthetic applications. As research continues to uncover new uses and optimize synthetic methodologies, the importance of this compound is likely to grow further. The ongoing exploration of its derivatives and applications underscores its potential as a cornerstone in modern chemical research.
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